molecular formula C14H13FN2O B12178794 (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B12178794
M. Wt: 244.26 g/mol
InChI Key: TYBBZRMIEDZJDD-VMPITWQZSA-N
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Description

(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a fluorophenyl group attached to a propenone moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the condensation of 3,5-dimethyl-1H-pyrazole with 4-fluorobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylprop-2-en-1-one: Similar structure but lacks the fluorine atom.

    (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Similar structure with a chlorine atom instead of fluorine.

    (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-bromophenyl)prop-2-en-1-one: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one imparts unique chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

IUPAC Name

(E)-1-(3,5-dimethylpyrazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C14H13FN2O/c1-10-9-11(2)17(16-10)14(18)8-5-12-3-6-13(15)7-4-12/h3-9H,1-2H3/b8-5+

InChI Key

TYBBZRMIEDZJDD-VMPITWQZSA-N

Isomeric SMILES

CC1=CC(=NN1C(=O)/C=C/C2=CC=C(C=C2)F)C

Canonical SMILES

CC1=CC(=NN1C(=O)C=CC2=CC=C(C=C2)F)C

Origin of Product

United States

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